Superior Antipseudomonal Activity of Cefozopran Hydrochloride Relative to Cefpirome
Cefozopran (CZOP) demonstrates 2- to 4-fold greater potency against Pseudomonas aeruginosa compared to cefpirome (CPR), with an MIC90 of 6.25 μg/mL for CZOP versus a significantly higher MIC90 for CPR [1]. This quantitative advantage translates into superior in vivo therapeutic efficacy; cefozopran was more effective than cefpirome in a mouse model of urinary tract infection caused by P. aeruginosa P9 [2].
| Evidence Dimension | MIC90 against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | 6.25 μg/mL |
| Comparator Or Baseline | Cefpirome (CPR) MIC90 significantly higher (2- to 4-fold difference) |
| Quantified Difference | 2- to 4-fold lower MIC (higher potency) |
| Conditions | In vitro susceptibility testing of clinical isolates |
Why This Matters
Procurement of cefozopran over cefpirome is justified for applications targeting Pseudomonas aeruginosa infections due to its significantly lower MIC90, which predicts superior clinical efficacy at equivalent dosing.
- [1] Japanese Society of Chemotherapy. In vitro and in vivo activities of cefozopran, a new cephalosporin. Chemotherapy. 1993;41(Supplement 4):67-80. View Source
- [2] Iizawa Y, Okonogi K, Hayashi R, Iwahi T, Yamazaki T, Imada A. Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice. Antimicrobial Agents and Chemotherapy. 1993;37(1):100-105. View Source
